molecular formula C9H18N2O2 B14286813 N-Acetyl-N-[3-(dimethylamino)propyl]acetamide CAS No. 138848-20-1

N-Acetyl-N-[3-(dimethylamino)propyl]acetamide

Cat. No.: B14286813
CAS No.: 138848-20-1
M. Wt: 186.25 g/mol
InChI Key: SPTKDZHOOMJGAI-UHFFFAOYSA-N
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Description

N-Acetyl-N-[3-(dimethylamino)propyl]acetamide is an organic compound with the molecular formula C7H16N2O. It is a type of amide, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Acetyl-N-[3-(dimethylamino)propyl]acetamide can be synthesized through the amidation reaction between 3-(dimethylamino)-1-propylamine and acetic anhydride. The reaction typically requires a catalyst, such as lead acetate, to increase the reaction rate and yield. The reaction is carried out under solvent-free conditions to minimize environmental impact .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of esters instead of carboxylic acids to avoid the competing acid-base reaction. Esters are less toxic and cheaper, making them a preferred choice for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-N-[3-(dimethylamino)propyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: N-oxides

    Reduction: Hydroxyl derivatives

    Substitution: Substituted amides

Scientific Research Applications

N-Acetyl-N-[3-(dimethylamino)propyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Acetyl-N-[3-(dimethylamino)propyl]acetamide involves its interaction with sodium channels. By blocking these channels, the compound can modulate the flow of sodium ions, affecting cellular excitability and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(dimethylamino)propyl]acetamide
  • N-[3-(dimethylamino)propyl]acrylamide

Uniqueness

N-Acetyl-N-[3-(dimethylamino)propyl]acetamide is unique due to its dual acetyl groups, which enhance its stability and reactivity compared to similar compounds. This structural feature also contributes to its effectiveness as a sodium channel blocker .

Properties

CAS No.

138848-20-1

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

N-acetyl-N-[3-(dimethylamino)propyl]acetamide

InChI

InChI=1S/C9H18N2O2/c1-8(12)11(9(2)13)7-5-6-10(3)4/h5-7H2,1-4H3

InChI Key

SPTKDZHOOMJGAI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CCCN(C)C)C(=O)C

Origin of Product

United States

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